molecular formula C14H10O4 B11867350 Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-

Cat. No.: B11867350
M. Wt: 242.23 g/mol
InChI Key: OCNSCSUKMXORLW-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique fused ring structure, which includes a naphthalene ring fused to a furan ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound. The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This approach uses visible light to drive the reaction, resulting in high yields of Naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones. This method is notable for its excellent regioselectivity and functional group tolerance .

Industrial Production Methods

While specific industrial production methods for Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of palladium-catalyzed processes and visible-light-mediated reactions can be adapted for larger-scale synthesis in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted naphthofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to interfere with cellular processes, including DNA replication and protein synthesis. The specific pathways and molecular targets vary depending on the biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]furan-4,9-dione: The parent compound without the acetyl and dihydro modifications.

    Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound.

    Naphthoquinones: Compounds with similar quinone structures but lacking the furan ring.

Uniqueness

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- is unique due to its specific acetyl and dihydro modifications, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential as a therapeutic agent compared to its analogs .

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-acetyl-3a,9a-dihydrobenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6,10,14H,1H3

InChI Key

OCNSCSUKMXORLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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